molecular formula C13H6Cl2F4O B14070081 (3',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol

(3',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol

Cat. No.: B14070081
M. Wt: 325.08 g/mol
InChI Key: XYNQDFMKMGPWQC-UHFFFAOYSA-N
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Description

(3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by its biphenyl structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.

    Reduction: Conversion of the intermediate product to the desired methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials to enhance their properties.

Biology

    Pharmacology: Potential use as a precursor in the synthesis of pharmaceutical compounds.

    Biochemistry: Study of its interactions with biological molecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent.

Industry

    Chemical Manufacturing: Use as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
  • (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine

Uniqueness

The unique combination of chlorine and fluorine substitutions in (3’,5’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs.

Properties

Molecular Formula

C13H6Cl2F4O

Molecular Weight

325.08 g/mol

IUPAC Name

[4-(3,5-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol

InChI

InChI=1S/C13H6Cl2F4O/c14-6-1-5(2-7(15)3-6)9-12(18)10(16)8(4-20)11(17)13(9)19/h1-3,20H,4H2

InChI Key

XYNQDFMKMGPWQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F

Origin of Product

United States

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